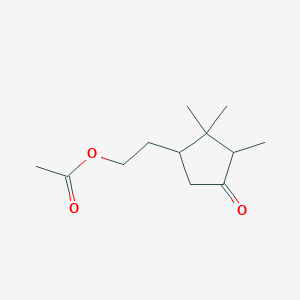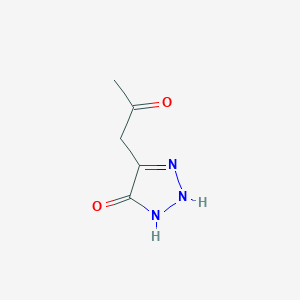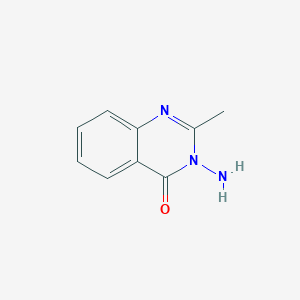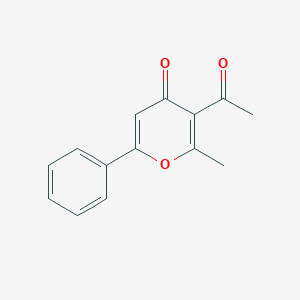
5-Methyltryptamine
Vue d'ensemble
Description
5-Méthyltryptamine: est un composé chimique appartenant à la classe des tryptamines, qui sont des dérivés de l'acide aminé tryptophane. Il est caractérisé structurellement par un cycle indole, qui est une structure bicyclique composée d'un cycle benzénique fusionné à un cycle pyrrole, avec un groupe méthyle attaché à la cinquième position du cycle indole. Le composé est connu pour ses propriétés psychoactives et a été étudié pour ses effets potentiels sur le système nerveux central .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La 5-méthyltryptamine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique l'alkylation de la tryptamine avec l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme le diméthylformamide à des températures élevées .
Méthodes de production industrielle: La production industrielle de 5-méthyltryptamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait des étapes de purification et de contrôle de la qualité pour garantir que le composé répond aux normes requises pour son utilisation prévue .
Analyse Des Réactions Chimiques
Types de réactions: La 5-méthyltryptamine subit diverses réactions chimiques, notamment:
Oxydation: Elle peut être oxydée pour former des dérivés indoles correspondants.
Réduction: Les réactions de réduction peuvent la convertir en différents dérivés d'amine.
Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du cycle indole.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Les réactions d'halogénation peuvent impliquer des réactifs comme le brome ou le chlore.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'indole-3-carboxaldéhyde, tandis que la réduction peut produire divers dérivés d'amine .
4. Applications de la recherche scientifique
Chimie: La 5-méthyltryptamine est utilisée comme précurseur dans la synthèse d'autres molécules organiques complexes. Elle sert de brique de base dans le développement de nouveaux composés avec des applications pharmaceutiques potentielles .
Biologie: En recherche biologique, la 5-méthyltryptamine est étudiée pour ses interactions avec les récepteurs de la sérotonine. Elle est utilisée pour étudier le rôle de la sérotonine dans divers processus physiologiques .
Médecine: Le composé a des applications thérapeutiques potentielles en raison de ses propriétés psychoactives. Il est étudié pour ses effets sur l'humeur et la cognition, et son utilisation potentielle dans le traitement des troubles psychiatriques .
Industrie: Dans le secteur industriel, la 5-méthyltryptamine est utilisée dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés précieux .
5. Mécanisme d'action
La 5-méthyltryptamine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Elle agit comme un agoniste, se liant à ces récepteurs et mimant l'action de la sérotonine. Cette interaction conduit à des changements dans la libération de neurotransmetteurs et l'activité neuronale, ce qui peut entraîner une altération de l'humeur, de la perception et de la cognition .
Applications De Recherche Scientifique
Chemistry: 5-Methyltryptamine is used as a precursor in the synthesis of other complex organic molecules. It serves as a building block in the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its interactions with serotonin receptors. It is used to investigate the role of serotonin in various physiological processes .
Medicine: The compound has potential therapeutic applications due to its psychoactive properties. It is being explored for its effects on mood and cognition, and its potential use in treating psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
5-Methyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
Composés similaires:
Tryptamine: Le composé parent, qui ne possède pas le groupe méthyle à la cinquième position.
5-Méthoxytryptamine: Structure similaire mais avec un groupe méthoxy à la cinquième position.
N,N-Diméthyltryptamine: Un composé psychoactif bien connu avec deux groupes méthyles attachés à l'atome d'azote.
Unicité: La 5-méthyltryptamine est unique en raison de son motif de substitution spécifique, qui influence ses propriétés pharmacologiques. La présence du groupe méthyle à la cinquième position du cycle indole la différencie des autres tryptamines et contribue à ses effets distincts sur les récepteurs de la sérotonine .
Propriétés
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUAIQXJALPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1010-95-3 (mono-hydrochloride) | |
| Record name | 5-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10171250 | |
| Record name | 5-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-47-2 | |
| Record name | 5-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1821-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


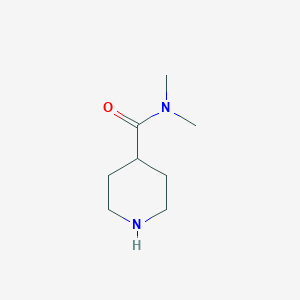

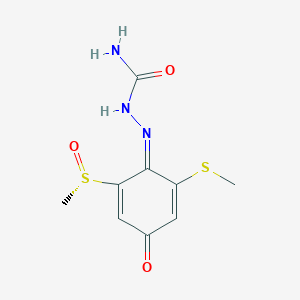
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)




